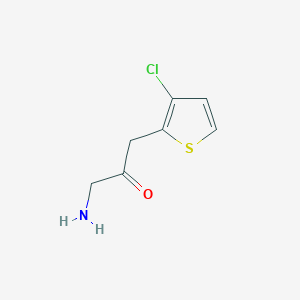

1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one

Description

Properties

Molecular Formula |

C7H8ClNOS |

|---|---|

Molecular Weight |

189.66 g/mol |

IUPAC Name |

1-amino-3-(3-chlorothiophen-2-yl)propan-2-one |

InChI |

InChI=1S/C7H8ClNOS/c8-6-1-2-11-7(6)3-5(10)4-9/h1-2H,3-4,9H2 |

InChI Key |

VYZHPEHOQDBEOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Cl)CC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

- Reacting a ketone precursor with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogen with a catalyst.

- This method allows for selective formation of the amino group at the desired position.

| Step | Reagents | Conditions | References |

|---|---|---|---|

| Reductive amination | Ketone + NH3 | Mild heating, presence of NaBH3CN |

Multi-step Synthesis via Organometallic Intermediates

- Formation of organometallic intermediates (e.g., Grignard reagents) from halogenated thiophene.

- Nucleophilic addition to suitable carbonyl compounds to form the backbone.

- Subsequent functionalization to introduce amino groups.

| Step | Reagents | Conditions | References |

|---|---|---|---|

| Grignard formation | Mg in dry ether | Room temperature | |

| Addition to carbonyl | Ketone derivatives | Reflux |

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reactions | Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halogenation & Substitution | 3-Chlorothiophene | Halogenation, nucleophilic substitution | Cl2, NCS, organolithium | Room temp to reflux | High regioselectivity | Multiple steps, purification needed |

| Reductive Amination | Ketone derivatives | Reaction with ammonia + reducing agent | NaBH3CN, NH3 | Mild heating | Selective amino group formation | Requires pure intermediates |

| Organometallic Approach | Halogenated thiophene | Grignard addition | Mg, dry ether | Room temp | Versatile for backbone construction | Sensitive to moisture |

Research Findings and Notes

- Efficiency: Studies indicate that the halogenation followed by nucleophilic substitution offers higher yields and regioselectivity for the chlorothiophene derivatives.

- Reaction Optimization: Use of Lewis acids during acylation improves the yield of the ketone intermediate.

- Purification: Chromatography and recrystallization are often employed to purify the final product, ensuring high purity for subsequent applications.

Additional Considerations

- Reaction Monitoring: Techniques such as TLC, NMR, and IR spectroscopy are used to monitor reaction progress.

- Safety: Handling of reactive reagents like n-butyllithium and halogenating agents requires strict safety protocols.

Chemical Reactions Analysis

1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Scientific Research Applications

1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.

Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Chlorothiophen-2-yl)propan-1-one

- Structure: Lacks the amino group, with a ketone directly attached to the thiophene ring.

- Synthesis : Produced via Friedel-Crafts acylation of thiophene with chloropropionyl chloride and AlCl₃ .

- Purity : 95%, comparable to the target compound .

3-Chloro-1-(thiophen-2-yl)propan-1-one

- Structure: Chlorine at position 3 of the propanone chain, with a thiophene ring at position 1.

- Synthesis : Similar Friedel-Crafts methodology but yields a regioisomer with distinct electronic properties due to chlorine placement .

- Applications: Serves as a precursor in heterocyclic synthesis, though its lack of an amino group restricts its use in forming nitrogen-containing derivatives .

1-(3-Chloro-2-hydroxyphenyl)propan-1-one

- Structure : Substituted phenyl ring with hydroxyl and chlorine groups instead of thiophene.

- Properties : The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and crystallinity (melting point: unreported; molecular weight: 184.62 g/mol) .

- Reactivity: The phenolic OH group participates in electrophilic substitution, unlike the amino group in the target compound, which offers nucleophilic reactivity .

2-(3-Chlorophenoxy)propan-1-amine Hydrochloride

- Structure: Contains a chlorophenoxy group and a primary amine, with a hydrochloride salt.

- Applications: The ionic form improves aqueous solubility, making it suitable for pharmaceutical formulations. The phenoxy group introduces steric hindrance absent in the thiophene-based target compound .

Comparative Analysis of Key Properties

*Calculated from molecular formula C₇H₇ClOS.

Biological Activity

1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological properties, focusing on its cytotoxicity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chlorine atom, contributing to its unique biological activity. The presence of the amino group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Cytotoxic Activity

Recent studies have demonstrated that 1-amino-3-(3-chlorothiophen-2-yl)propan-2-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast carcinoma (T47D), colon carcinoma (HT-29), and other cancer types such as glioma and T-cell leukemia. The compound's IC50 values indicate its potency in inhibiting cell growth:

| Cell Line | IC50 Value (µM) |

|---|---|

| T47D (Breast Carcinoma) | 8.1 |

| HT-29 (Colon Carcinoma) | 12.57 |

| C6 (Glioma) | 5.41 |

These values suggest that the compound is more effective than some established chemotherapeutic agents like doxorubicin, which has an IC50 of 0.877 µM against HepG2 cells .

The mechanism through which 1-amino-3-(3-chlorothiophen-2-yl)propan-2-one exerts its cytotoxic effects appears to involve multiple pathways:

- Inhibition of Kinases : The compound has been shown to inhibit ERK1/2 kinase activity, which is crucial for cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that treatment with this compound activates caspases 3, 8, and 9, leading to programmed cell death. The activation of these caspases suggests that the compound triggers intrinsic apoptotic pathways .

- Mitochondrial Dysfunction : Confocal imaging studies revealed that the compound affects mitochondrial functions, contributing to its cytotoxic effects by disrupting energy metabolism in cancer cells .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- A study involving the treatment of glioma cells demonstrated that 1-amino-3-(3-chlorothiophen-2-yl)propan-2-one significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

- In another study focused on breast cancer models, the compound was found to enhance the efficacy of existing chemotherapeutics when used in combination therapy, suggesting a synergistic effect that could improve treatment outcomes .

Future Directions

Given its promising biological activity, further research is warranted to explore:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Investigating derivatives of this compound could lead to enhanced activity or reduced toxicity.

- Clinical Trials : Initiating clinical trials could provide insights into its safety and effectiveness in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.